4-Nitroisoindoline hydrochloride

Description

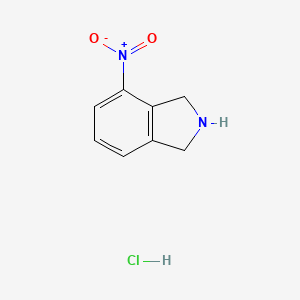

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-nitro-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-10(12)8-3-1-2-6-4-9-5-7(6)8;/h1-3,9H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCXKKIPWXYQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705306 | |

| Record name | 4-Nitro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-78-4 | |

| Record name | 4-Nitro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Nitroisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 4-nitroisoindoline hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The narrative structure is designed to offer not just a protocol, but a deeper understanding of the synthetic strategy, the rationale behind procedural choices, and the critical parameters for success.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of a nitro group at the 4-position provides a key functional handle for further chemical elaboration, making 4-nitroisoindoline a versatile intermediate for the synthesis of compound libraries targeting various therapeutic areas. Its hydrochloride salt form enhances stability and solubility, facilitating its use in subsequent synthetic transformations and biological screening.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points to 4-nitroisoindoline as the immediate precursor. The isoindoline ring system can be constructed through the cyclization of a suitable difunctionalized benzene precursor. A robust and efficient approach involves the reaction of a 1,2-bis(halomethyl)benzene derivative with a primary amine. To avoid the direct use of ammonia and potential side reactions, a protected amine, such as benzylamine, is an excellent choice. The benzyl protecting group can be selectively removed in a subsequent step. This leads to the following forward synthetic strategy:

Caption: Retrosynthetic analysis of this compound.

This three-step synthesis, starting from the commercially available 1,2-bis(bromomethyl)-3-nitrobenzene, offers a practical and scalable route to the target compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of N-Benzyl-4-nitroisoindoline

The initial step involves the formation of the isoindoline ring through a nucleophilic substitution reaction between 1,2-bis(bromomethyl)-3-nitrobenzene and benzylamine.

Reaction Scheme:

Underlying Principles: This reaction is a classic example of a double N-alkylation. Benzylamine acts as the nucleophile, attacking the electrophilic benzylic carbons of the dibromide. The use of a base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. An excess of benzylamine can serve as both the nucleophile and the base, though an external, non-nucleophilic base like potassium carbonate is often preferred to improve yield and simplify purification.

Detailed Experimental Protocol:

-

To a stirred solution of 1,2-bis(bromomethyl)-3-nitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).

-

To this suspension, add benzylamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N-benzyl-4-nitroisoindoline as a solid.

Step 2: Synthesis of 4-Nitroisoindoline via N-Debenzylation

The removal of the N-benzyl protecting group is a critical step. While catalytic hydrogenation is a common method for debenzylation, it can also reduce the nitro group. A milder and more selective method is catalytic transfer hydrogenation using ammonium formate as the hydrogen source.[1][2]

Reaction Scheme:

Causality of Experimental Choice: Catalytic transfer hydrogenation offers several advantages over traditional high-pressure hydrogenation. The reaction is typically faster, proceeds under milder conditions (refluxing methanol), and often shows greater selectivity.[2] Ammonium formate decomposes in situ to provide hydrogen, which is then transferred to the substrate on the surface of the palladium catalyst. This method avoids the need for specialized high-pressure hydrogenation equipment.

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve N-benzyl-4-nitroisoindoline (1.0 eq) in methanol.

-

To this solution, add 10% palladium on carbon (10% w/w of the substrate).

-

Add ammonium formate (5.0 eq) in one portion.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the combined filtrate under reduced pressure to yield the crude 4-nitroisoindoline. The product can be further purified by recrystallization or column chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the formation of the hydrochloride salt, which improves the handling and stability of the compound.

Reaction Scheme:

Rationale: The lone pair of electrons on the nitrogen atom of the isoindoline ring makes it basic, allowing it to react with a strong acid like hydrochloric acid to form a salt.[3][4] The resulting ionic compound is typically a crystalline solid that is less soluble in nonpolar organic solvents, facilitating its isolation by precipitation.[5]

Detailed Experimental Protocol:

-

Dissolve the crude or purified 4-nitroisoindoline (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to obtain this compound as a stable, crystalline solid.

Data Presentation and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table 1: Summary of Expected Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected IR (cm⁻¹) |

| N-Benzyl-4-nitroisoindoline | C₁₅H₁₄N₂O₂ | 254.29 | Aromatic protons (m, 8H), Benzylic CH₂ (s, 2H), Isoindoline CH₂ (s, 4H) | Aromatic carbons, Benzylic CH₂, Isoindoline CH₂ | ~1520, 1340 (NO₂) |

| 4-Nitroisoindoline | C₈H₈N₂O₂ | 164.16 | Aromatic protons (m, 3H), Isoindoline CH₂ (s, 4H), NH (br s, 1H) | Aromatic carbons, Isoindoline CH₂ | ~3300 (N-H), ~1520, 1340 (NO₂) |

| This compound | C₈H₉ClN₂O₂ | 200.62 | Aromatic protons (m, 3H), Isoindoline CH₂ (t, 4H), NH₂⁺ (br s, 2H) | Aromatic carbons, Isoindoline CH₂ | ~2700-2400 (N-H⁺ stretch), ~1520, 1340 (NO₂) |

Note: Expected NMR chemical shifts are approximate and will depend on the solvent used. The provided data is based on the analysis of structurally similar compounds.

Overall Synthetic Workflow

The entire synthetic process can be visualized as a linear sequence of transformations.

Caption: Synthetic workflow for this compound.

Conclusion and Future Perspectives

This guide has outlined a reliable and well-reasoned synthetic route to this compound. The described protocols are based on established chemical principles and offer a practical approach for laboratory-scale synthesis. The final product serves as a versatile intermediate for the development of novel chemical entities with potential therapeutic applications. Further optimization of reaction conditions and purification procedures may be necessary for large-scale production.

References

- 1. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (4-Nitrothalidomide)

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the handling and utilization of this compound. While the initial inquiry concerned "4-Nitroisoindoline hydrochloride," extensive research has revealed a scarcity of information on this specific compound. Instead, the closely related and highly relevant "4-Nitrothalidomide" is extensively documented and will be the focus of this guide.

Introduction and Structural Elucidation

2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, commonly known as 4-Nitrothalidomide, is a derivative of thalidomide and a significant compound in medicinal chemistry.[1] It serves as a crucial intermediate in the synthesis of more complex molecules, including Pomalidomide, a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production.[2] The introduction of a nitro group onto the isoindoline ring system significantly influences the molecule's electronic properties and reactivity, making it a versatile building block in drug discovery.

The molecular structure of 4-Nitrothalidomide consists of a planar isoindoline-1,3-dione moiety to which a piperidine-2,6-dione ring is attached. The nitro group is substituted at the 4-position of the isoindoline core.

Molecular Formula: C₁₃H₉N₃O₆[3]

Molecular Weight: 303.23 g/mol [3]

CAS Number: 19171-18-7[3]

Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided:

| Identifier | Value |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione[3] |

| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)--INVALID-LINK--[O-][3] |

| InChI | InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)[3] |

| InChIKey | KVRCAGKHAZRSQX-UHFFFAOYSA-N[3] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-Nitrothalidomide is essential for its application in synthesis and analysis.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | >200°C (decomposition) | [4] |

| Boiling Point (Predicted) | 603.4 ± 50.0 °C | [4] |

| Density (Predicted) | 1.651 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.55 ± 0.40 | [5] |

| Solubility | Acetonitrile (Slightly, Heated, Sonicated), DMSO (Slightly) | [5] |

| Appearance | Pale Yellow to Pale Beige Solid | [5] |

Spectroscopic Data

Spectroscopic data is critical for the verification of the synthesis and purity of 4-Nitrothalidomide. While specific spectra are proprietary to suppliers, typical analytical techniques would include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic peaks for the aromatic protons on the nitro-substituted isoindoline ring, as well as the protons of the piperidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the carbon skeleton of the molecule, including the carbonyl carbons and the aromatic carbons.

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), carbonyl groups (around 1700-1770 cm⁻¹), and N-H bonds.

Synthesis and Reaction Mechanisms

The synthesis of 4-Nitrothalidomide is a critical process for its use as a pharmaceutical intermediate. A common and effective method involves the condensation of 3-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride.

Synthetic Workflow

Caption: Synthetic workflow for 4-Nitrothalidomide.

Detailed Experimental Protocol

The following protocol is based on established synthetic procedures.[2]

Materials:

-

3-Nitrophthalic anhydride

-

3-Aminopiperidine-2,6-dione hydrochloride

-

Glacial acetic acid

-

Anhydrous sodium acetate

-

Water

Procedure:

-

To a solution of 3-aminopiperidine-2,6-dione hydrochloride (8.5 g) in glacial acetic acid (75 mL) in a round bottom flask, add anhydrous sodium acetate (4.5 g) in portions at 25-30 °C.[2]

-

Add 3-nitrophthalic anhydride (10 g) to the solution at the same temperature.[2]

-

Heat the reaction mixture to 118 °C and stir for 18 hours.[2]

-

After the reaction is complete, cool the mixture to 60 °C and remove the solvent by distillation under vacuum to obtain a residue.[2]

-

Add water (100 mL) to the residue and stir the mixture at 25-30 °C for 1 hour, followed by filtration.[2]

-

The wet filter cake is then slurried with water (2 x 100 mL), filtered, and dried to yield 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.[2]

Expected Yield: Approximately 89.7% with a purity of 98%.[2]

Applications in Drug Discovery and Development

4-Nitrothalidomide is a key building block in the synthesis of immunomodulatory drugs. Its primary application is as an intermediate in the preparation of Pomalidomide.[2]

Role as a Pomalidomide Intermediate

The nitro group in 4-Nitrothalidomide can be readily reduced to an amino group, which is a key step in the synthesis of Pomalidomide. This transformation allows for further functionalization and the introduction of desired pharmacophores.

Caption: Role of 4-Nitrothalidomide in Pomalidomide synthesis.

The indoline scaffold, present in the reduced form of 4-Nitrothalidomide, is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anti-tumor and anti-bacterial properties.[6] The development and synthesis of indoline-containing compounds are of significant interest in the pharmaceutical industry.[6]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 4-Nitrothalidomide. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione is a fundamentally important molecule in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and crucial role as a synthetic intermediate for immunomodulatory drugs like Pomalidomide underscore its significance. This guide has provided a detailed overview of its molecular characteristics, synthesis, and applications, serving as a valuable resource for professionals in drug discovery and development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | 19171-18-7 [chemicalbook.com]

- 3. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | C13H11N3O5 | CID 11471781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101560180A - Method for preparing 4-halo-isoindoline hydrochloride - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitroisoindoline Hydrochloride: A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-nitroisoindoline hydrochloride, a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. While not as extensively documented as some of its derivatives, its strategic importance lies in the dual functionality it presents: a reactive secondary amine within the isoindoline core and a nitro group on the aromatic ring that serves as a precursor to a primary amine. This guide will delve into the logical synthesis of 4-nitroisoindoline, its key chemical transformations, and its applications as a scaffold in the construction of complex, biologically active molecules. We will explore the causality behind experimental choices, provide detailed protocols, and illustrate key concepts with diagrams to empower researchers in leveraging this potent synthetic intermediate.

Introduction: The Strategic Value of the Isoindoline Scaffold

The isoindoline heterocyclic core is a privileged structure in medicinal chemistry, forming the backbone of numerous commercial drugs employed in the treatment of conditions ranging from multiple myeloma to hypertension.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating optimal interactions with biological targets. The introduction of a nitro group at the 4-position of the isoindoline ring system further enhances its utility as a synthetic building block.

The nitro group is a powerful tool in organic synthesis due to its strong electron-withdrawing nature and its capacity for facile transformation into a variety of other functional groups.[2][3] Most notably, its reduction to a primary amine is a cornerstone of aromatic chemistry, opening up a vast array of subsequent derivatization possibilities, including amide bond formation, diazotization, and participation in the synthesis of further heterocyclic systems.[4][5]

This guide will focus on this compound, highlighting its role as a pivotal intermediate that bridges the gap between simple starting materials and complex, high-value molecules.

Synthesis of 4-Nitroisoindoline: A Logical Pathway

While direct literature procedures for the synthesis of this compound are not abundant, a robust and logical synthetic route can be devised from readily available starting materials, proceeding through the well-characterized intermediate, 4-nitrophthalimide.

Step 1: Nitration of Phthalimide to 4-Nitrophthalimide

The synthesis commences with the electrophilic nitration of phthalimide. This reaction is a standard procedure in aromatic chemistry.

-

Reaction Scheme:

-

Phthalimide is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (10-15°C). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

-

-

Experimental Protocol:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 240 mL of fuming nitric acid (sp. gr. 1.50) to 1.4 L of concentrated sulfuric acid (sp. gr. 1.84).

-

Maintain the temperature of the acid mixture below 12°C.

-

Gradually add 200 g of phthalimide to the stirred acid mixture, ensuring the temperature does not exceed 15°C.[6]

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Carefully pour the reaction mixture onto 4.5 kg of cracked ice with vigorous stirring, keeping the temperature below 20°C.

-

Filter the resulting precipitate and wash thoroughly with ice water.

-

The crude product can be purified by recrystallization from 95% ethanol to yield 4-nitrophthalimide.[6]

-

Step 2: Reduction of 4-Nitrophthalimide to 4-Nitroisoindoline

The key transformation to obtain the isoindoline core involves the reduction of the two imide carbonyl groups. This can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under forcing conditions.

-

Reaction Scheme:

-

4-Nitrophthalimide is treated with a strong reducing agent, which selectively reduces the amide carbonyls to methylenes without affecting the nitro group under controlled conditions. The choice of reducing agent and reaction conditions is crucial to prevent premature reduction of the nitro group.

-

-

Conceptual Experimental Protocol (Inferred):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a carefully calculated molar excess of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice-salt bath.

-

Slowly add a solution of 4-nitrophthalimide in anhydrous THF to the LiAlH₄ suspension, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the sequential slow addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude 4-nitroisoindoline by column chromatography.

-

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt, which often improves the stability and handling characteristics of the amine product.

-

Reaction Scheme:

-

The free base of 4-nitroisoindoline is dissolved in a suitable solvent and treated with hydrochloric acid.

-

-

Experimental Protocol:

-

Dissolve the purified 4-nitroisoindoline in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

-

Key Transformations and Applications of this compound

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations, primarily centered around the reduction of the nitro group to an amine.

Reduction of the Nitro Group to 4-Aminoisoindoline

This is the most pivotal reaction of 4-nitroisoindoline, as it unmasks a highly versatile primary aromatic amine.

-

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: This is a clean and efficient method. Palladium on carbon (Pd/C) is a common catalyst. The choice of solvent (e.g., methanol, ethanol) and pressure of hydrogen gas can be optimized for the reaction. This method is often preferred for its high yields and simple workup.

-

Metal-Acid Systems: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are classic and effective methods for nitro group reduction.[5] These are often cost-effective for large-scale synthesis.

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst such as Pd/C can be a safer alternative to using hydrogen gas.

-

-

Experimental Protocol: Catalytic Hydrogenation

-

To a solution of this compound in methanol, add a catalytic amount of 10% palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the catalyst through a pad of Celite.

-

Remove the solvent under reduced pressure to yield 4-aminoisoindoline. Depending on the workup, it can be isolated as the free base or its salt.

-

4-Aminoisoindoline as a Synthon in Drug Discovery

The true value of 4-nitroisoindoline as a building block is realized in the synthetic applications of its reduced form, 4-aminoisoindoline. The primary amino group can be readily functionalized to build more complex molecular architectures.

Acylation and Sulfonylation Reactions

The 4-amino group can readily react with acylating or sulfonylating agents to form amides and sulfonamides, respectively. This is a common strategy for introducing diverse side chains and modulating the physicochemical properties of a molecule.

Synthesis of Fused Heterocyclic Systems

The 4-aminoisoindoline scaffold can be a precursor for the synthesis of more complex, fused heterocyclic systems. For example, it can be a key component in the construction of quinazoline and other related pharmacophores.

Role in the Synthesis of Bioactive Molecules

Derivatives of 4-aminoisoindoline have been explored in various areas of drug discovery. For instance, triads of 4-aminoquinoline-isoindoline-dione-isoniazid have been synthesized and evaluated for their anti-mycobacterial activities.[2] This highlights the utility of the aminoisoindoline core as a scaffold for creating novel therapeutic agents.

Data Presentation and Visualization

Physicochemical Properties (Predicted and from Related Compounds)

| Property | Value | Source/Comment |

| 4-Nitrophthalimide | ||

| Molecular Formula | C₈H₄N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 192.13 g/mol | --INVALID-LINK-- |

| Melting Point | 198 °C | --INVALID-LINK-- |

| 4-Aminoisoindoline-1,3-dione | ||

| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 162.15 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow powder | --INVALID-LINK-- |

Diagrams

Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Key Transformations of 4-Nitroisoindoline

References

- 1. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 4,7-Diaminoisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Medicinal Chemistry Applications of 4-Nitroisoindoline Hydrochloride

Abstract

The isoindoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] This technical guide delves into the untapped potential of a specific, functionalized analogue: 4-Nitroisoindoline hydrochloride. We will explore its strategic value as a versatile building block for drug discovery programs. This document provides an in-depth analysis of the molecule's physicochemical properties, synthetic accessibility, and multifaceted applications. Key strategies for diversification are presented, leveraging both the aromatic nitro group and the isoindoline nitrogen. We will discuss potential therapeutic targets based on scaffold analogy and propose a logical screening cascade for identifying novel bioactive compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox with novel, adaptable scaffolds.

Introduction: The Strategic Value of a Dual-Function Scaffold

The isoindoline nucleus is a cornerstone of many therapeutic agents, recognized for its role in drugs targeting cancer, inflammation, and neurodegenerative diseases.[1][3] Its rigid, bicyclic structure provides a well-defined vector for substituent placement, making it an ideal starting point for library synthesis. The introduction of a nitro group onto this scaffold, specifically at the 4-position, creates a molecule with immense, yet underexplored, potential.

The nitroaromatic group is a powerful and versatile functional group in drug design.[4][5] It is strongly electron-withdrawing, a property that can significantly influence a molecule's pharmacokinetics and pharmacodynamics.[6][7] Furthermore, the nitro group can be chemically transformed into a variety of other functionalities, most notably an amine, which serves as a critical handle for extensive chemical diversification.[8] This dual-functionality—a proven privileged core combined with a highly versatile chemical handle—positions 4-Nitroisoindoline as a uniquely valuable starting material for medicinal chemistry campaigns.

Physicochemical and Structural Profile

A foundational understanding of a molecule's properties is critical for any drug discovery endeavor. While specific experimental data for this compound is not widely published, its properties can be inferred from related structures and general chemical principles. The hydrochloride salt form is employed to enhance aqueous solubility and improve handling characteristics of the parent amine.

| Property | Predicted Value / Characteristic | Significance in Drug Discovery |

| Molecular Formula | C₈H₈N₂O₂ · HCl | Base for molecular weight and elemental analysis. |

| Molecular Weight | ~216.6 g/mol (HCl Salt) | Influences diffusion, solubility, and fits within Lipinski's Rule of Five. |

| Appearance | Likely a crystalline solid | Important for handling, formulation, and stability. |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., DMSO, DMF) | Crucial for biological assay preparation and synthetic reaction conditions. |

| Nitro Group | Strong electron-withdrawing group (σp = +0.78)[8] | Modulates the pKa of the isoindoline nitrogen and influences aromatic ring reactivity. |

| Isoindoline Nitrogen | Secondary amine (basic) | Provides a key site for substitution to explore structure-activity relationships (SAR). |

Synthetic Accessibility and Core Diversification

The utility of a chemical scaffold is directly tied to its synthetic accessibility and the ease with which it can be modified. 4-Nitroisoindoline can be prepared through established synthetic routes, and its structure offers two primary vectors for chemical diversification.

Proposed Synthesis of the Core Scaffold

A plausible synthetic route to this compound begins with 3-nitrophthalic anhydride, a commercially available starting material. The synthesis of a related compound, 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, starts from this anhydride, highlighting its utility in forming the isoindoline core.[9] A general workflow for the synthesis of the parent 4-Nitroisoindoline would involve the reduction of the anhydride or a related imide.

Caption: Proposed synthetic workflow for 4-Nitroisoindoline HCl.

Core Experimental Protocol: Reduction of the Nitro Group

One of the most powerful transformations for this scaffold is the reduction of the nitro group to a primary aniline. This opens up a vast array of subsequent chemical reactions.

Objective: To synthesize 4-aminoisoindoline, a key intermediate for library development.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of Tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated HCl to the flask.

-

Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and then carefully neutralize with a chilled aqueous NaOH solution until the pH is basic (pH > 9).

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude 4-aminoisoindoline, which can be purified by column chromatography.

Strategic Applications in Drug Discovery

The true potential of this compound lies in its strategic use as a versatile template for building focused or diverse chemical libraries. We present three core strategies for its application.

Strategy A: The Nitro Group as a Gateway to Diverse Functionality

The reduction of the nitro group to 4-aminoisoindoline is the gateway to a vast chemical space. The resulting aniline is a versatile nucleophile, enabling the synthesis of amides, sulfonamides, ureas, and more, each introducing different physicochemical properties and potential biological interactions.

Caption: Diversification pathways from the 4-aminoisoindoline intermediate.

Strategy B: The Nitro Group as a Bioactive Pharmacophore

The nitroaromatic group is not merely an inert synthetic handle; it is a known pharmacophore in many approved drugs, including antibacterial and antiprotozoal agents.[4][10] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can be critical for target binding.

A particularly compelling application is in the design of hypoxia-activated prodrugs . In the low-oxygen environment of solid tumors, cellular nitroreductases can reduce the nitro group to cytotoxic species like nitroso and hydroxylamine intermediates.[11][12] This targeted bioactivation makes 4-nitroisoindoline derivatives attractive candidates for oncology research.[4][5]

Strategy C: The Isoindoline Core as a Privileged Scaffold

The isoindoline scaffold itself is found in numerous bioactive molecules and approved drugs, suggesting it is a "privileged" structure that can interact with multiple biological targets.[3][13] By analogy to known isoindoline-based drugs, derivatives of 4-Nitroisoindoline could be directed toward several important target classes.

| Target Class | Representative Isoindoline Drug(s) | Therapeutic Area | Rationale for 4-Nitroisoindoline Screening |

| Cereblon (CRBN) E3 Ligase | Thalidomide, Lenalidomide, Pomalidomide[3] | Oncology, Immunology | The isoindoline-1,3-dione core is key for binding. The 4-amino derivative is a direct precursor to Pomalidomide.[9][14] |

| Cholinesterases (AChE, BuChE) | Investigational agents[1][15] | Neurodegenerative Disease | Multiple isoindoline-1,3-dione series show potent inhibition of AChE and BuChE.[15] |

| Carbonic Anhydrases (CA) | Investigational agents[16] | Glaucoma, Epilepsy | Isoindolinone derivatives have shown potent, low nanomolar inhibition of CA isoforms I and II.[16] |

| Various Enzymes & Receptors | Mazindol, Apremilast[3][17] | Obesity, Inflammation | Demonstrates the broad applicability of the scaffold across diverse biological targets. |

Proposed Screening Cascade

To efficiently explore the potential of a library derived from 4-Nitroisoindoline, a tiered screening approach is recommended. This ensures that resources are focused on the most promising compounds.

Caption: A logical workflow for hit identification and lead generation.

Potential Liabilities and Mitigation

While the nitroaromatic group offers significant advantages, it is also associated with potential toxicities, primarily through its metabolic reduction.[11] The formation of nitro anion radicals can lead to oxidative stress, while further reduction to nitroso and hydroxylamine species can result in covalent binding to cellular macromolecules. It is crucial that any drug discovery program utilizing this scaffold incorporates early toxicology and metabolism screening. Assays to evaluate mutagenicity (e.g., Ames test) and metabolic stability in liver microsomes should be prioritized for promising lead compounds. Structural modifications can also reduce toxicity.[11]

Conclusion

This compound is more than a simple chemical building block; it is a strategic starting point for innovative drug discovery. It combines the validated biological relevance of the isoindoline scaffold with the immense synthetic and pharmacophoric potential of the nitroaromatic group. By leveraging the strategies outlined in this guide—using the nitro group as a versatile chemical handle, a potential bioactive element for targeted therapies, and a modulator of a privileged core—researchers can efficiently generate novel chemical entities. With careful consideration of its potential metabolic liabilities, the 4-Nitroisoindoline scaffold holds significant promise for the development of next-generation therapeutics across multiple disease areas.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. svedbergopen.com [svedbergopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | 19171-18-7 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs: Ingenta Connect [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, 19171-18-7 | BroadPharm [broadpharm.com]

- 15. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

The Strategic Role of 4-Nitroisoindoline Derivatives in Modern Drug Discovery: A Technical Guide

In the landscape of contemporary medicinal chemistry, the isoindoline scaffold represents a "privileged structure," a molecular framework that is recurrently identified as a ligand for diverse biological targets. The strategic introduction of a nitro group at the 4-position of this scaffold gives rise to a class of compounds with significant potential, particularly as intermediates in the synthesis of potent therapeutic agents. This guide provides an in-depth technical overview of 4-nitroisoindoline derivatives, with a central focus on 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, a key precursor to the immunomodulatory drug Pomalidomide. We will explore its synthesis, physicochemical properties, and the underlying mechanistic rationale for its application in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.

The Isoindoline Scaffold: A Foundation for Therapeutic Innovation

The isoindoline core, a bicyclic heterocyclic amine, is a versatile building block in the design of novel therapeutics. Its rigid structure can effectively orient functional groups in three-dimensional space, facilitating precise interactions with biological targets. The true power of this scaffold, however, lies in its capacity for chemical modification. The introduction of various substituents onto the aromatic ring and the isoindoline nitrogen allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.

The addition of a nitro group, particularly at the 4-position, serves a dual purpose. Electronically, the nitro group is strongly electron-withdrawing, which can significantly modulate the reactivity and binding affinity of the molecule. Synthetically, and perhaps more importantly, the nitro group is a versatile functional handle. It can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations for the construction of more complex molecules. This strategic utility is exemplified in the synthesis of Pomalidomide, where the 4-nitro group is a masked amino group, essential for the final drug's biological activity.

Synthesis and Physicochemical Profile of 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (4-Nitrothalidomide)

A robust and scalable synthesis of the target intermediate is a cornerstone of any drug development program. The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, also known as 4-Nitrothalidomide, is a well-established procedure.[1]

Synthesis Protocol

The synthesis involves the condensation of 3-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride. The causality behind this choice of reactants is clear: the anhydride provides the phthalimide portion of the molecule, while the aminopiperidinedione provides the glutarimide ring, both of which are crucial components of the final immunomodulatory drugs.

Step-by-Step Methodology:

-

Reaction Setup: To a round bottom flask, add glacial acetic acid (75 mL) and 3-aminopiperidine-2,6-dione hydrochloride (8.5 g).[1]

-

Base Addition: Add anhydrous sodium acetate (4.5 g) to the solution in batches at a controlled temperature of 25 °C to 30 °C. The sodium acetate acts as a base to neutralize the hydrochloride salt of the amine, liberating the free amine for reaction.

-

Anhydride Addition: Add 3-nitrophthalic anhydride (10 g) at the same temperature.[1]

-

Cyclization: Heat the reaction mixture to 118 °C and stir for 18 hours. This elevated temperature drives the condensation and subsequent cyclization to form the imide bond.[1]

-

Workup and Isolation:

-

Cool the reaction mixture to 60 °C and remove the solvent by distillation under vacuum.[1]

-

Add water (100 mL) to the resulting residue and stir for 1 hour at 25 °C to 30 °C to precipitate the product.[1]

-

Filter the solid and slurry the wet filter cake with water (2 x 100 mL).[1]

-

Dry the product in an air pan drier to obtain 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.[1]

-

This protocol is designed to be a self-validating system. The use of a high-boiling solvent like acetic acid allows for the necessary reaction temperature to be reached. The workup procedure is straightforward, relying on the low solubility of the product in water for efficient isolation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug intermediate is critical for process development, formulation, and quality control.

| Property | Value | Source |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione | [2] |

| Synonyms | 4-Nitrothalidomide | [1][2] |

| CAS Number | 19171-18-7 | [3] |

| Molecular Formula | C₁₃H₉N₃O₆ | [2][3] |

| Molecular Weight | 303.23 g/mol | [2] |

| Appearance | Pale Yellow to Pale Beige Solid | [4] |

| Melting Point | >200°C (decomposes) | [1][4] |

| Boiling Point | 603.4±50.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in Acetonitrile (heated), DMSO | [4] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Application in Drug Discovery: The Gateway to Pomalidomide

The primary application of 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione is as a key intermediate in the synthesis of Pomalidomide.[1][] Pomalidomide is a potent immunomodulatory drug used in the treatment of multiple myeloma.[6] The synthetic strategy involves the reduction of the nitro group to an amino group, yielding the final active pharmaceutical ingredient.

Mechanism of Action of Thalidomide Analogs

Pomalidomide, like thalidomide and lenalidomide, exerts its therapeutic effects by binding to the protein cereblon (CRBN).[7][8] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. The binding of these drugs to CRBN modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][9] The degradation of these transcription factors is a key mechanism behind the anti-myeloma and immunomodulatory effects of these drugs.[7]

From Intermediate to Active Drug: A Mechanistic Overview

References

- 1. 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | 19171-18-7 [chemicalbook.com]

- 2. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, 19171-18-7 | BroadPharm [broadpharm.com]

- 4. chembk.com [chembk.com]

- 6. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-Nitroisoindoline Hydrochloride as a Precursor for Novel TNF-α Inhibitors

Introduction: Targeting TNF-α in Inflammatory Diseases

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of a spectrum of autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] The binding of TNF-α to its receptors, TNFR1 and TNFR2, triggers a cascade of downstream signaling events that culminate in the production of other inflammatory mediators, cellular activation, and tissue degradation.[2] Consequently, the inhibition of TNF-α has emerged as a highly effective therapeutic strategy for managing these debilitating conditions.[2][3] While several biologic TNF-α inhibitors, such as monoclonal antibodies, have revolutionized treatment paradigms, there remains a compelling need for the development of small-molecule inhibitors that offer advantages in terms of oral bioavailability, cost-effectiveness, and potentially different mechanisms of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Nitroisoindoline hydrochloride as a versatile precursor for the synthesis of a novel class of isoindolinone-based TNF-α inhibitors. The isoindolinone scaffold has shown promise in the development of potent inhibitors of TNF-α production.[4] This guide will detail the synthetic strategy, experimental protocols, and the underlying scientific rationale for each step, empowering research teams to explore this promising avenue of drug discovery.

The Scientific Rationale: A Strategic Synthetic Approach

Our synthetic strategy is centered on a modular approach, allowing for the facile generation of a library of diverse TNF-α inhibitors for structure-activity relationship (SAR) studies. The core of this strategy involves a key transformation of the 4-nitro group of the starting material into an amino functionality, which then serves as a handle for introducing various aryl substituents. This approach is guided by literature precedents demonstrating that specific N-aryl substitutions on the isoindolinone core can lead to potent inhibition of TNF-α production.[4]

The overall workflow can be visualized as follows:

Caption: Synthetic workflow from this compound to a potential TNF-α inhibitor.

Experimental Protocols

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

This compound and its derivatives are suspected of causing cancer and may be harmful if inhaled, swallowed, or in contact with skin.[5][6][7][8][9] Handle with extreme care and consult the Safety Data Sheet (SDS) before use.

-

Reactions involving hydrogen gas should be conducted with appropriate safety measures to prevent the risk of explosion.

Part 1: Synthesis of the Key Intermediate: 4-Aminoisoindoline

The critical first step is the reduction of the nitro group of 4-Nitroisoindoline to an amine. This transformation is fundamental as it installs the necessary functionality for subsequent diversification. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol 1: Reduction of 4-Nitroisoindoline

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in water. Slowly add a saturated solution of sodium bicarbonate until the pH is neutral (approx. 7-8), resulting in the precipitation of the free base, 4-Nitroisoindoline.

-

Extraction: Extract the aqueous suspension with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-Nitroisoindoline.

-

Hydrogenation Setup: To a solution of 4-Nitroisoindoline (1.0 eq) in ethanol (10 mL per gram of substrate) in a suitable hydrogenation flask, carefully add 10% Pd/C (5-10 mol%).

-

Reaction: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 30-50 psi or using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-8 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield 4-Aminoisoindoline. The product can be further purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of the TNF-α Inhibitor Core

With the key 4-Aminoisoindoline intermediate in hand, the next step is to introduce the N-aryl moiety. The Buchwald-Hartwig amination and the Ullmann condensation are powerful cross-coupling reactions for the formation of C-N bonds.[10][11] The choice between these methods may depend on the specific aryl halide and available laboratory resources.

Protocol 2A: Buchwald-Hartwig N-Arylation

Materials:

-

4-Aminoisoindoline (from Protocol 1)

-

Aryl bromide (e.g., 3-(cyclopentyloxy)-4-methoxybromobenzene) (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

A suitable phosphine ligand (e.g., XPhos, SPhos) (4-10 mol%)

-

A suitable base (e.g., sodium tert-butoxide, cesium carbonate) (1.5-2.0 eq)

-

Anhydrous toluene or dioxane

-

Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

-

Inert gas (argon or nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 4-Aminoisoindoline (1.0 eq), the aryl bromide (1.1 eq), the palladium catalyst, the phosphine ligand, and the base.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl isoindolinone TNF-α inhibitor.

Protocol 2B: Ullmann Condensation

Materials:

-

4-Aminoisoindoline (from Protocol 1)

-

Aryl iodide or bromide (e.g., 3-(cyclopentyloxy)-4-methoxyiodobenzene) (1.1 eq)

-

Copper(I) iodide (CuI) (10-20 mol%)

-

A suitable ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (20-40 mol%)

-

A suitable base (e.g., potassium carbonate, potassium phosphate) (2.0 eq)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction vessel suitable for inert atmosphere chemistry

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine 4-Aminoisoindoline (1.0 eq), the aryl halide (1.1 eq), CuI, the ligand, and the base.

-

Solvent Addition: Add the anhydrous solvent.

-

Reaction: Heat the reaction mixture to a high temperature (typically 100-150 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation and Expected Outcomes

The successful synthesis of the target TNF-α inhibitor should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the final compound should be assessed by HPLC.

| Compound | Structure | Molecular Weight ( g/mol ) | Expected Yield (%) | IC₅₀ (nM) for TNF-α Inhibition * |

| 4-Aminoisoindoline | C₈H₁₀N₂ | 134.18 | 85-95% | N/A |

| Target Inhibitor | Varies | Varies | 40-70% | To be determined |

*IC₅₀ values are determined through in vitro assays, such as measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Mechanism of Action: How Do These Inhibitors Work?

The synthesized isoindolinone derivatives are designed to be small-molecule inhibitors of TNF-α production. While the precise mechanism can vary, it is hypothesized that these compounds may interfere with the signaling pathways that lead to the transcription and translation of the TNF-α gene. This could involve the modulation of key transcription factors such as NF-κB.

Caption: A simplified signaling pathway for TNF-α production and potential points of inhibition.

Conclusion and Future Directions

The synthetic protocols outlined in this application note provide a robust framework for the generation of novel isoindolinone-based TNF-α inhibitors from the readily available precursor, this compound. The modular nature of this synthetic route allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis of a diverse library of analogues and their subsequent evaluation in relevant biological assays to identify lead compounds for further preclinical development.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. research.rug.nl [research.rug.nl]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

Application Note & Protocols: Strategic Coupling of 4-Nitroisoindoline Hydrochloride in Modern Synthesis

Abstract

This guide provides an in-depth analysis and detailed protocols for the chemical coupling of 4-nitroisoindoline hydrochloride, a versatile building block in medicinal chemistry and materials science. Recognizing the compound's dual reactivity—the nucleophilicity of the isoindoline nitrogen and the electrophilicity of the nitro-activated aromatic ring—this document outlines strategic approaches for C-N and C-C bond formation. We move beyond simplistic step-by-step instructions to explain the underlying principles and rationale for reagent selection in key transformations, including N-Acylation (Amide Coupling), Palladium-Catalyzed Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling. Particular emphasis is placed on the conditions required for denitrative coupling, where the nitro group itself serves as the leaving group, a modern and powerful strategy. This note is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in complex molecule synthesis.

Introduction and Strategic Considerations

4-Nitroisoindoline is a heterocyclic scaffold of significant interest. The isoindoline core is present in various biologically active molecules, while the nitro group serves a dual purpose: it is a potent electron-withdrawing group that can influence the molecule's electronic properties and biological activity, and it can also function as a versatile chemical handle for advanced synthetic transformations.

The primary challenge and opportunity in using this compound lies in its bifunctional nature. A chemist can either:

-

Utilize the secondary amine of the isoindoline ring as a nucleophile in reactions like acylation or alkylation.

-

Leverage the nitro-substituted aromatic ring as an electrophile in modern cross-coupling reactions, where the nitro group is displaced.

This guide will provide detailed protocols for both approaches, empowering the scientist to select the optimal strategy based on the desired final product.

Critical Prerequisite: Handling this compound

The starting material is a hydrochloride salt, meaning the isoindoline nitrogen is protonated and non-nucleophilic. Before its use in most coupling reactions, it must be converted to the free base. This can be done as a separate workup step or, more commonly, in situ through the use of an appropriate excess of base in the reaction mixture.

Protocol 2.1: In Situ Neutralization

For most cross-coupling reactions, the base used for the catalytic cycle (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) is sufficient to neutralize the hydrochloride salt. It is critical to account for this in the stoichiometry. At least one extra equivalent of base relative to the this compound must be added to ensure the generation of the free amine.

-

Rationale: Failure to neutralize the salt will prevent the isoindoline from participating as a nucleophile (in N-acylations) or may interfere with the catalytic cycle of palladium-catalyzed reactions by altering the basicity of the medium.

C-N Bond Formation: N-Acylation (Amide Coupling)

This is the most straightforward coupling, utilizing the isoindoline nitrogen as a nucleophile to react with an activated carboxylic acid. This method is fundamental for building a wide array of functionalized molecules.[1][2]

3.1. Scientific Principle

Direct reaction between an amine and a carboxylic acid is typically unfavorable due to acid-base neutralization.[3] Therefore, the carboxylic acid must first be activated using a coupling reagent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[3] Additives like HOBt or DMAP can further enhance efficiency by forming even more reactive intermediates or acting as acyl transfer agents.[1]

3.2. Recommended Protocol: EDC/DMAP Mediated Amide Coupling

// Connections reagents -> amine -> base -> coupling [style=invis]; stir -> monitor [style=invis]; quench -> extract -> purify [style=invis];

coupling -> stir [lhead=cluster_reaction, ltail=cluster_prep, minlen=2, color="#4285F4"]; monitor -> quench [lhead=cluster_workup, ltail=cluster_reaction, minlen=2, color="#34A853"]; purify -> product [shape=ellipse, label="Final Amide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: Workflow for N-Acylation of 4-Nitroisoindoline.

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid (1.2 eq)

-

EDC·HCl (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5-3.0 eq)

-

Anhydrous Solvent (e.g., DMF, DCM)

Procedure:

-

To a stirred solution of the desired carboxylic acid (1.2 eq) in anhydrous DMF, add this compound (1.0 eq), DMAP (1.0 eq), and DIPEA (2.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add EDC·HCl (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired amide.

C-N Bond Formation: Denitrative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] In a groundbreaking advancement, it has been demonstrated that nitroarenes can serve as electrophiles, where the C-NO₂ bond is cleaved and a new C-N bond is formed.[6][7] This allows for the direct coupling of an amine to the 4-position of the isoindoline ring, displacing the nitro group.

4.1. Scientific Principle

The catalytic cycle begins with the oxidative addition of the C(sp²)-NO₂ bond to a Pd(0) complex.[6][8] This is often the rate-determining step. The resulting Pd(II) complex then undergoes amine coordination and deprotonation, followed by reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BrettPhos) are often required to promote the challenging oxidative addition to the C-NO₂ bond and facilitate the subsequent reductive elimination.[6]

4.2. Recommended Protocol: Denitrative Amination

| Component | Recommended Reagent/Condition | Rationale & Causality |

| Substrate | 4-Nitroisoindoline (free base) | The nitro group acts as the leaving group. |

| Coupling Partner | Aryl/Alkyl Amine (1.2-1.5 eq) | The incoming nucleophile. |

| Pd Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | Common, reliable sources of Pd(0) after in situ reduction.[9] |

| Ligand | BrettPhos or similar biarylphosphine (4-10 mol%) | Bulky, electron-rich ligand facilitates the difficult C-NO₂ oxidative addition and promotes reductive elimination.[6] |

| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) | Moderately strong inorganic base with good functional group tolerance. Stronger bases like NaOtBu may be used but risk side reactions.[4] |

| Solvent | Toluene or Dioxane | Aprotic, non-polar to moderately polar solvents are standard for this chemistry.[5] |

| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barrier for oxidative addition.[9] |

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the coupling amine (1.2 eq), Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and K₃PO₄ (3.0 eq).

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

C-C Bond Formation: Denitrative Suzuki-Miyaura Coupling

Similar to the Buchwald-Hartwig reaction, the Suzuki-Miyaura coupling can proceed via a denitrative pathway, allowing for the formation of a C-C bond at the 4-position of the isoindoline ring by displacing the nitro group.[8] This reaction couples the nitroarene with an organoboron reagent, typically a boronic acid or ester, and is a cornerstone of modern organic synthesis for constructing biaryl structures.[10][11]

5.1. Scientific Principle

The catalytic cycle for denitrative Suzuki coupling is analogous to the amination reaction. It involves the oxidative addition of the C-NO₂ bond to a Pd(0) center.[8] This is followed by a transmetalation step, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the nitrite. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[10] N-Heterocyclic Carbene (NHC) ligands have also been identified as highly effective for this transformation, sometimes allowing for lower catalyst loadings.[12]

// Nodes Setup [label="1. Combine Reactants\n4-Nitroisoindoline HCl (1 eq)\nBoronic Acid (1.5 eq)\nPd Catalyst & Ligand\nBase (K₃PO₄, 3 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Purge with Argon\nAdd Anhydrous Solvent\n(e.g., Dioxane/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="3. Heat Reaction\n(e.g., 100°C, 12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="4. Monitor Progress\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="5. Cooldown & Workup\nFilter, Extract, Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="6. Purify Product\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Coupled Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Setup -> Inert [color="#5F6368"]; Inert -> Heat [color="#5F6368"]; Heat -> Monitor [color="#5F6368"]; Monitor -> Workup [color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> Product [color="#5F6368"]; } Caption: General workflow for denitrative Suzuki coupling.

5.2. Recommended Protocol: Denitrative Suzuki Coupling

| Component | Recommended Reagent/Condition | Rationale & Causality |

| Substrate | 4-Nitroisoindoline (free base) | The nitro group serves as an effective leaving group in this Pd-catalyzed cycle. |

| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.5 eq) | Stable, commercially available source of the carbon nucleophile.[10] |

| Pd Pre-catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ is an active Pd(0) source; Pd(OAc)₂ requires in situ reduction. |

| Ligand | PPh₃, SPhos, or an NHC ligand (e.g., IPr) | Ligand choice depends on the specific substrates; phosphines are common, but NHCs can be highly active for C-NO₂ activation.[12] |

| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) | Essential for activating the boronic acid to facilitate transmetalation.[13] |

| Solvent | Dioxane/H₂O, Toluene, or DMF | A small amount of water is often beneficial for the Suzuki reaction, helping to solubilize the base and facilitate transmetalation.[10][13] |

| Temperature | 80 - 110 °C | Required for efficient oxidative addition. |

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon) three times.

-

Add the solvent system (e.g., a 10:1 mixture of Dioxane and Water) via syringe.

-

Heat the mixture to 100°C and stir for 12-24 hours, or until reaction completion is confirmed by LC-MS.

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford the C-C coupled product.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized through the strategic selection of coupling conditions. By understanding the prerequisite neutralization step and the distinct reactivity pathways available—nucleophilic substitution at the isoindoline nitrogen versus electrophilic (denitrative) coupling at the aromatic C4 position—researchers can effectively incorporate this scaffold into complex molecular architectures. The protocols provided herein for N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling serve as robust starting points for synthesis and method development.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]

- 7. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]

- 12. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 4-Nitroisoindoline Hydrochloride

Abstract

This comprehensive guide provides detailed methodologies for the purification of 4-Nitroisoindoline hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document outlines three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. Each section is grounded in the physicochemical properties of the target molecule, offering not just step-by-step protocols but also the scientific rationale behind each procedural choice. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound.

Introduction: The Imperative of Purity

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesired side products, impact the safety and efficacy of the final drug substance, and complicate regulatory approval processes. Potential impurities may include unreacted starting materials, by-products from the synthetic route, and degradation products. This guide provides a systematic approach to remove these impurities, ensuring the production of high-quality this compound suitable for its intended use.

Safety Precautions: this compound is a nitroaromatic compound and should be handled with appropriate care. Aromatic nitro compounds can be toxic and may have explosive properties, especially upon heating.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4] Avoid inhalation of dust and contact with skin and eyes.[3]

Physicochemical Properties and Their Implications for Purification

A successful purification strategy is built upon a solid understanding of the target molecule's properties.

| Property | Estimated Value/Characteristic | Implication for Purification |

| Molecular Formula | C₈H₉N₂O₂·HCl | The presence of a basic nitrogen atom allows for the formation of a hydrochloride salt. |

| Structure | Aromatic nitro group and a secondary amine in a bicyclic system. | The nitro group imparts polarity, while the isoindoline core has aromatic character. |

| State | Expected to be a solid at room temperature. | Enables purification by recrystallization. |